Phorbol 12,13-dibutyrate

Catalog No.
S539526
CAS No.
37558-16-0
M.F
C28H40O8
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phorbol 12,13-dibutyrate

CAS Number

37558-16-0

Product Name

Phorbol 12,13-dibutyrate

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1

InChI Key

BQJRUJTZSGYBEZ-YVQNUNKESA-N

SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Solubility

Soluble in DMSO

Synonyms

12,13-Dibutyrate, Phorbol, Phorbol 12,13 Dibutyrate, Phorbol 12,13-Dibutyrate, Phorbol-12,13-Dibutyrate

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C

Description

The exact mass of the compound Phorbol 12,13-dibutyrate is 504.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Phorbols - Phorbol Esters. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phorbol 12,13-dibutyrate (PDBu) is a compound widely used in scientific research for its ability to activate a specific enzyme called protein kinase C (PKC) []. PKC plays a crucial role in various cellular processes, and PDBu serves as a valuable tool for researchers to investigate its function.

Activating Protein Kinase C (PKC)

The primary application of Phorbol 12,13-dibutyrate lies in its ability to stimulate protein kinase C (PKC). PKC is a family of enzymes involved in regulating numerous cellular activities, including cell growth, differentiation, and survival []. By activating PKC, PDBu allows researchers to study the downstream effects of PKC signaling in various cell types and tissues.

One advantage of PDBu over other PKC activators is its relative hydrophilicity. This property makes PDBu easier to remove from cells in culture compared to some other phorbol esters []. This allows for better control over the duration of PKC activation in experiments.

Here are some specific examples of how PDBu has been used to study PKC function:

  • Regulation of transporters: Researchers have employed PDBu to investigate the effects of PKC activation on the activity of human organic anion transporter 4 (hOAT4) [].
  • Matrix production in heart cells: Studies have utilized PDBu to analyze the impact of PKC on galectin-3 expression and matrix production in heart muscle cells (HL-1 cells) [].

Phorbol 12,13-dibutyrate is a synthetic compound derived from the natural product phorbol, which is obtained from the seeds of the Euphorbia plant. This compound is characterized by its chemical formula C28H40O8C_{28}H_{40}O_{8} and a molecular weight of 504.6 g/mol. It appears as a colorless oil and is primarily recognized for its role as an activator of protein kinase C, a key enzyme involved in various cellular signaling pathways . The compound is soluble in dimethyl sulfoxide and ethanol, making it suitable for laboratory applications .

PDBu's primary mechanism of action involves activating protein kinase C (PKC). It binds to the regulatory domain of PKC, leading to a conformational change that allows PKC to bind to phosphatidylglycerol and diacylglycerol (DAG), essential for its activation []. Activated PKC phosphorylates various downstream targets, influencing cellular processes like proliferation, differentiation, and inflammation [].

Phorbol 12,13-dibutyrate exhibits significant biological activity, primarily through its action as a protein kinase C activator. This activation influences several cellular processes including:

  • Cell proliferation: It has been shown to stimulate the proliferation of various cell types, including lymphoblasts and preosteoblast-like cells .
  • Signal transduction: The compound mediates multiple signaling pathways linked to cell growth and differentiation .
  • Tumor promotion: Phorbol esters like phorbol 12,13-dibutyrate are known for their tumor-promoting properties in animal studies due to their ability to activate protein kinase C .

Phorbol 12,13-dibutyrate can be synthesized through several methods, typically involving the esterification of phorbol with butyric acid derivatives. The general approach includes:

  • Starting Material: Phorbol is used as the base structure.
  • Esterification Reaction: Reacting phorbol with butyric acid or its derivatives in the presence of an acid catalyst.
  • Purification: The resulting product is purified using techniques such as chromatography to obtain high purity levels suitable for research applications.

This synthetic route allows for the production of phorbol 12,13-dibutyrate in controlled laboratory settings .

Phorbol 12,13-dibutyrate has various applications in research and clinical studies:

  • Cell Culture Studies: It is widely used in cell culture systems to study signal transduction pathways involving protein kinase C .
  • Pharmacological Research: Investigated for its role in cancer research due to its tumor-promoting effects .
  • Biochemical Assays: Employed in assays to measure enzyme activity and cellular responses related to protein kinase C activation .

Research on phorbol 12,13-dibutyrate has revealed several interactions with other biomolecules:

  • Protein Kinase C Isoforms: Studies have characterized how different isoforms of protein kinase C respond to phorbol 12,13-dibutyrate stimulation, revealing variations in activity and translocation within cells .
  • Calcium Mobilization: The compound has been shown to inhibit calcium mobilization in certain cell types, suggesting a regulatory role in calcium signaling pathways .

Phorbol 12,13-dibutyrate belongs to a class of compounds known as phorbol esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Phorbol 12-myristate 13-acetateNatural phorbol esterMore potent than phorbol 12,13-dibutyrate
Phorbol 12,13-diacetateNatural phorbol esterLess hydrophobic compared to phorbol 12,13-dibutyrate
Tetradecanoyl phorbol acetateSynthetic derivativeUsed for specific signaling pathway studies
Phorbol myristateNatural phorbol esterKnown for strong tumor-promoting activity

Phorbol 12,13-dibutyrate is unique due to its balance between potency and hydrophobicity compared to other phorbol esters. Its moderate activity makes it suitable for studying specific cellular responses without overwhelming effects observed with more potent analogs like phorbol 12-myristate 13-acetate .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992)

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

504.27231823 g/mol

Monoisotopic Mass

504.27231823 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67MX82CL58

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Pictograms

Irritant

Irritant

Other CAS

37558-16-0
61557-88-8

Wikipedia

Phorbol_12,13-dibutyrate

Dates

Modify: 2023-08-15
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